2-Fluoro-5-methoxybenzoyl chloride
Overview
Description
2-Fluoro-5-methoxybenzoyl chloride is an organic compound with the molecular formula C8H6ClFO2. It is a derivative of benzoyl chloride, where the benzene ring is substituted with a fluorine atom at the second position and a methoxy group at the fifth position. This compound is used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-5-methoxybenzoyl chloride typically involves the chlorination of 2-Fluoro-5-methoxybenzoic acid. The reaction is carried out using thionyl chloride (SOCl2) or oxalyl chloride (COCl) as the chlorinating agents. The reaction conditions usually involve refluxing the mixture at elevated temperatures to ensure complete conversion of the carboxylic acid to the corresponding acyl chloride .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction conditions is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-5-methoxybenzoyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Hydrolysis: In the presence of water, it hydrolyzes to form 2-Fluoro-5-methoxybenzoic acid.
Coupling Reactions: It can participate in coupling reactions such as the Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used. The reactions are typically carried out in the presence of a base like pyridine or triethylamine.
Hydrolysis: Water or aqueous solutions of bases like sodium hydroxide are used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are used under inert atmosphere conditions.
Major Products Formed
Amides: Formed from reactions with amines.
Esters: Formed from reactions with alcohols.
Biaryl Compounds: Formed from coupling reactions with boronic acids.
Scientific Research Applications
2-Fluoro-5-methoxybenzoyl chloride is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the preparation of bioactive compounds for studying biological processes.
Medicine: As a precursor in the synthesis of pharmaceutical agents.
Industry: Used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Fluoro-5-methoxybenzoyl chloride primarily involves its reactivity as an acylating agent. The acyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations to introduce the 2-Fluoro-5-methoxybenzoyl moiety into target molecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-5-chlorobenzoyl chloride
- 2-Fluoro-5-nitrobenzoyl chloride
- 2-Fluoro-5-methylbenzoyl chloride
Uniqueness
2-Fluoro-5-methoxybenzoyl chloride is unique due to the presence of both a fluorine atom and a methoxy group on the benzene ring. This combination of substituents imparts distinct electronic and steric properties to the compound, influencing its reactivity and the types of reactions it can undergo. Compared to other similar compounds, the methoxy group can act as an electron-donating group, while the fluorine atom can act as an electron-withdrawing group, creating a unique balance of electronic effects .
Properties
IUPAC Name |
2-fluoro-5-methoxybenzoyl chloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClFO2/c1-12-5-2-3-7(10)6(4-5)8(9)11/h2-4H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGRWKLWIQLXETK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)F)C(=O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClFO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.58 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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